molecular formula C24H22N2O5 B12011461 2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate CAS No. 357298-17-0

2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12011461
CAS No.: 357298-17-0
M. Wt: 418.4 g/mol
InChI Key: WHUIVGGKVASSAA-PCLIKHOPSA-N
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Description

2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate: is a chemical compound with the molecular formula C24H22N2O5 benzoates

    Chemical Formula: C24H22N2O5

    CAS Number: 357298-17-0

    Molecular Weight: 418.453 g/mol

Preparation Methods

Synthetic Routes:: Unfortunately, detailed synthetic routes for this specific compound are scarce in the literature. it likely involves the condensation of appropriate precursors under specific conditions.

Industrial Production Methods:: Industrial-scale production methods are proprietary and not widely disclosed. Researchers typically synthesize this compound on a smaller scale for scientific investigations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: May be reduced to yield different derivatives.

    Substitution: Substituent groups can be replaced via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents involved.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules due to its unique structure.

    Photophysical Studies: Investigated for its photophysical properties (absorption, emission, fluorescence).

Biology and Medicine::

    Bioactivity Screening: Assessed for potential biological activities (e.g., antimicrobial, antitumor).

    Drug Development: Explored as a lead compound for drug development.

Industry::

    Materials Science: Used in the design of functional materials (e.g., liquid crystals, polymers).

    Dyes and Pigments: Potential application in dyes and pigments due to its aromatic structure.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While detailed comparisons are challenging without specific analogs, this compound’s unique structure sets it apart. Similar compounds may include other benzoates or hydrazones.

Remember that this information is based on available data, and further research may reveal additional insights

Properties

CAS No.

357298-17-0

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C24H22N2O5/c1-3-30-22-15-17(13-14-21(22)31-24(28)18-9-5-4-6-10-18)16-25-26-23(27)19-11-7-8-12-20(19)29-2/h4-16H,3H2,1-2H3,(H,26,27)/b25-16+

InChI Key

WHUIVGGKVASSAA-PCLIKHOPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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